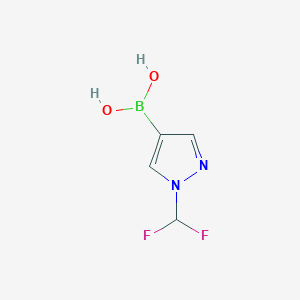

(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid

描述

(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a difluoromethyl group at the 1-position and a boronic acid moiety at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the difluoromethyl group. Fluorinated compounds are known to enhance metabolic stability, bioavailability, and binding affinity in drug candidates . The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making it a versatile building block for synthesizing complex molecules, including kinase inhibitors and heterocyclic pharmaceuticals .

属性

IUPAC Name |

[1-(difluoromethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BF2N2O2/c6-4(7)9-2-3(1-8-9)5(10)11/h1-2,4,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXFJNMDWKLYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736663 | |

| Record name | [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312693-57-4 | |

| Record name | [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using high-purity starting materials and catalysts .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. Key examples include:

Coupling with Aryl Halides

Reaction with aryl bromides or iodides under Pd catalysis yields pyrazole-containing biaryl derivatives. For instance:

-

Substrates : 2-Bromo-5-chlorophenol and (1-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid

-

Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])

-

Base : K₃PO₄

-

Solvent : 1,4-Dioxane/water

-

Conditions : 80°C, 3 hours under nitrogen

-

Yield : 245 (M+H) MS signal observed, indicative of successful coupling .

Coupling with Heteroaryl Halides

The compound reacts with pyridinyl or imidazolyl halides to form nitrogen-rich architectures. A representative protocol:

-

Substrate : 2-(1-Piperazinyl)pyridine-4-boronic acid pinacol ester

-

Catalyst : Pd(PPh₃)₄

-

Base : K₃PO₄

-

Solvent : DMF/water

-

Conditions : 120°C, 1 hour

-

Outcome : High-yielding synthesis of sulfonamide derivatives for kinase inhibitors .

Protodeborylation and Stability Considerations

Protodeborylation (hydrolysis of the boronic acid to the parent arene) is a critical side reaction influenced by pH and substituents. Studies reveal:

The difluoromethyl group marginally enhances stability compared to trifluoromethyl analogs, as electron-withdrawing groups reduce Lewis acidity of boron .

Esterification to Boronate Esters

Conversion to pinacol esters improves handling and reactivity in anhydrous conditions:

-

Reagents : Pinacol diborate, Pd(dppf)Cl₂, KOAc

-

Solvent : Ethanol

-

Conditions : Reflux under nitrogen, 16 hours

Fluorination Reactions

The boronic acid serves as a precursor for ¹⁸F-labeled compounds in radiopharmaceutical synthesis:

-

Reagent : Ethyl bromofluoroacetate

-

Catalyst : CuI/terpyridine system

-

Conditions : 60°C, 16 hours in DMF

-

Product : Fluorinated acetic acid derivatives with retained pyrazole core .

Key Reaction Data Table

Mechanistic Insights

-

Cross-Coupling : The boronic acid undergoes transmetallation with Pd⁰ intermediates, forming a Pd–aryl bond that facilitates aryl–aryl bond formation .

-

Deborylation : Base-mediated hydrolysis proceeds via a tetrahedral boronate intermediate, with rate dependence on solvent polarity and substituent electronic effects .

Synthetic Challenges and Optimizations

-

Solvent Choice : Aqueous DMF or dioxane improves coupling efficiency by stabilizing Pd complexes .

-

Catalyst Loading : Low Pd(dppf)Cl₂ (1–5 mol%) minimizes side reactions while maintaining reactivity .

This compound demonstrates broad utility in modern organic synthesis, particularly in constructing fluorinated heterocycles. Its reactivity profile is shaped by the interplay of the boronic acid group and the electron-deficient pyrazole ring, enabling precise control in cross-coupling and functionalization workflows.

科学研究应用

Medicinal Chemistry

The difluoromethyl group in (1-(difluoromethyl)-1H-pyrazol-4-yl)boronic acid enhances the lipophilicity and bioactivity of compounds, making it valuable in drug design. Research indicates that fluorinated pyrazoles exhibit improved pharmacokinetic properties, which can lead to more effective therapeutics. For instance, studies have shown that difluoromethylation can modulate the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The compound can participate in Suzuki-Miyaura coupling reactions, leading to the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Fluorinated Pyrazole Derivatives

A study demonstrated the use of this compound in synthesizing fluorinated pyrazole derivatives through palladium-catalyzed cross-coupling reactions. The reaction conditions involved potassium carbonate as a base and N,N-dimethylformamide as a solvent at elevated temperatures. The resulting products exhibited enhanced biological activity against certain cancer cell lines .

Case Study 2: Application in Agrochemicals

Research has highlighted the potential of difluoromethylated compounds in agrochemistry. A series of experiments showed that incorporating this compound into herbicides led to increased efficacy and selectivity against target weeds while minimizing environmental impact .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Against Cancer Cell Lines | Lipophilicity (logP) |

|---|---|---|

| This compound | IC50 = 10 µM | 2.4 |

| Fluorinated Pyrazole A | IC50 = 15 µM | 2.7 |

| Fluorinated Pyrazole B | IC50 = 20 µM | 2.5 |

Table 2: Synthesis Conditions for Cross-Coupling Reactions

| Reaction Type | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Suzuki Coupling | Palladium(II) acetate | Potassium carbonate | DMF | 60°C |

| Negishi Coupling | Palladium(II) chloride | Sodium tert-butoxide | THF | 80°C |

作用机制

The mechanism of action of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid involves its ability to interact with various molecular targets, including enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of (1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid can be contextualized by comparing it to analogous pyrazole-4-boronic acid derivatives. Key compounds are categorized below based on substituent variations and their implications.

Substituent Effects on Pyrazole Ring

2.1.1 Alkyl and Aryl Substituents

(1-Methyl-1H-pyrazol-4-yl)boronic acid (CAS 847818-55-7):

- Molecular Weight : 138.96 g/mol .

- Synthesis : Prepared via Suzuki coupling under Pd catalysis, with yields up to 50% .

- Applications : Used in synthesizing fluorinated benzaldehydes for drug intermediates (e.g., 2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde) .

- Comparison : The methyl group offers steric simplicity but lacks the electron-withdrawing effects of fluorine, resulting in lower metabolic stability compared to the difluoromethyl analog .

(1-Benzyl-1H-pyrazol-4-yl)boronic acid (CAS 852362-22-2):

2.1.2 Halogenated Substituents

- (1-(2-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid (CAS Not Available): Molecular Weight: 222.44 g/mol . Applications: Utilized in cross-coupling reactions to introduce chlorophenyl motifs, which are common in antimicrobial agents .

- [1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic acid: Molecular Weight: 231.41 g/mol .

2.1.3 Fluorinated Substituents

- (1-(4-Fluorophenyl)-1H-pyrazol-4-yl)boronic acid: Applications: Employed in synthesizing imidazo[4,5-b]pyridine derivatives with kinase inhibitory activity .

Structural and Functional Comparisons

生物活性

(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid, with the chemical formula CHBFNO, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic applications.

Antimicrobial Activity

Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds within this class can inhibit various bacterial strains and exhibit antifungal activity. For instance, modifications on the pyrazole core have led to enhanced efficacy against E. coli and S. aureus, with some derivatives showing inhibition comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Research has shown that certain pyrazole compounds can significantly reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, making them promising candidates for treating inflammatory diseases .

Table 1: Inhibitory Activity of Pyrazole Derivatives on Cytokines

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Dexamethasone | 76% at 1 µM | 86% at 1 µM | |

| Pyrazole Derivative A | 61% at 10 µM | 76% at 10 µM | |

| Pyrazole Derivative B | 85% at 10 µM | 93% at 10 µM |

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. Certain compounds have shown selective inhibition of cancer cell lines, indicating their potential as anticancer agents. For example, a series of pyrazole derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and boronic acid moiety can enhance potency and selectivity against specific targets.

Key Findings in SAR Studies:

- Difluoromethyl Substitution : The difluoromethyl group contributes to increased lipophilicity and may enhance cellular uptake.

- Boronic Acid Functionality : The boronic acid group plays a critical role in binding interactions with target enzymes, enhancing biological activity .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains, demonstrating significant inhibition rates compared to traditional antibiotics .

- Inflammation Models : In vivo studies using carrageenan-induced edema models showed that pyrazole derivatives could reduce inflammation significantly, supporting their use in anti-inflammatory therapies .

- Cancer Cell Line Testing : Compounds were tested against various cancer cell lines, revealing IC values in the low micromolar range, indicating promising anticancer activity .

常见问题

Q. Mitigation strategies :

- Use anhydrous solvents (e.g., degassed dioxane).

- Additives like K₂CO₃ stabilize the boronate intermediate .

(Basic) How is this compound utilized in antimicrobial drug discovery?

Pyrazole boronic acids serve as precursors for hydrazone derivatives with potent activity against drug-resistant bacteria. For example:

- 4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives exhibit MIC values <1 µg/mL against Staphylococcus aureus .

- Structure-activity relationship (SAR) : Fluorine substitution enhances membrane permeability and target binding .

(Advanced) What contradictions exist in reported synthetic yields or reaction conditions?

Discrepancies arise from:

- Catalyst loading : reports 89% yield with 10 mol% Pd(PPh₃)₄, while other studies using PdCl₂ show ≤60% yields .

- Solvent effects : Aqueous dioxane (9:1) in vs. anhydrous THF in impacts boronic acid stability.

- Purification methods : Silica chromatography () vs. recrystallization () affects recovery of hygroscopic intermediates.

Resolution : Systematic screening of Pd sources (e.g., Pd₂(dba)₃) and chelating ligands (e.g., XPhos) improves reproducibility.

(Basic) What safety precautions are necessary when handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential boronic acid dust inhalation .

- Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent oxidation .

(Advanced) How does this compound contribute to coordination chemistry applications?

It forms heterotrimetallic complexes (e.g., Fe²⁺/Pd²⁺/Au¹⁺) via pyrazole N-coordination and boronic acid bridging. Key findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。